2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
2-Bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a halogenated benzamide derivative featuring a thiazole ring substituted with a 2,5-dimethoxyphenyl group at position 4 and a benzamide moiety at position 2. Thiazole-containing compounds are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which could modulate electronic properties and solubility .
Properties
IUPAC Name |
2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-11-7-8-16(24-2)13(9-11)15-10-25-18(20-15)21-17(22)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXUGKFLFMVJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated benzamide derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Benzamide Derivatives
- 2-Bromo-N-(1,3-thiazol-2-yl)benzamide (CAS 299928-00-0): This simpler analog lacks the 2,5-dimethoxyphenyl substitution on the thiazole ring. Its reduced steric bulk may enhance solubility but diminish target specificity compared to the target compound.
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Substitution with two chlorine atoms increases electronegativity, which may enhance interactions with polar residues in biological targets.
Methoxy-Substituted Thiazolyl Benzamides
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide (ZINC2618113) :
This analog replaces the bromine atom with a 4-fluorophenylmethoxy group. The fluorine atom introduces electronegativity, while the methoxy extension increases lipophilicity. Such modifications may alter pharmacokinetic profiles, such as blood-brain barrier permeability, compared to the brominated compound .- EMAC2060 and EMAC2061: These compounds feature hydrazine-linked thiazole rings with methoxy and dichlorophenyl groups.
Physicochemical and Spectroscopic Properties
A comparative analysis of key properties is summarized below:
<sup>*</sup>LogP values estimated using Molinspiration software .
Biological Activity
2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a bromine atom, a benzamide group, and a thiazole ring. Its molecular formula is with a molecular weight of approximately 404.29 g/mol. The presence of the dimethoxyphenyl group is significant as it can influence the compound's reactivity and biological interactions.
The primary targets of 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide are the 5-HT2A and 5-HT2C serotonin receptors. It acts as a partial agonist at these receptors, which play critical roles in various physiological processes including mood regulation and cognition.
Biochemical Pathways
Upon activation of the 5-HT2A and 5-HT2C receptors, several biochemical pathways are triggered:
- Phospholipase C pathway : This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are secondary messengers that activate protein kinase C (PKC).
- Gene Expression : The activation of these pathways results in changes in gene expression that can influence cell proliferation and survival.
Biological Activity
Research indicates that 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | Effect | Reference |
|---|---|---|
| MCF-7 (Breast) | Anti-proliferative effects observed | |
| HCT-116 (Colon) | Inhibition of cell growth | |
| LoVo (Colon) | Cell cycle arrest in G0/G1 phase |
Case Studies
In one study focusing on the compound's anticancer activity, it was shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through the activation of caspases. The study highlighted that treatment with this compound resulted in an increase in the G0/G1 phase population while decreasing the S phase population, indicating an effective cell cycle arrest mechanism.
Another investigation into its mechanism revealed that 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide could inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for transcriptional regulation in cancer cells. Molecular docking studies suggested that the compound interacts with the ATP-binding domain of CDK9, thereby inhibiting its kinase activity .
Pharmacokinetics
Given its structural characteristics, it is anticipated that 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibits favorable pharmacokinetic properties:
- Absorption : Likely well absorbed when administered orally.
- Distribution : Expected to distribute widely throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Predominantly excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
